molecular formula C11H13NO3 B11895148 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11895148
M. Wt: 207.23 g/mol
InChI Key: YDNMAPUCPGTICT-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the cyclization of benzylamine to the ether linker of a methoxy moiety. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods: Industrial production methods for this compound often rely on multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Thionyl chloride (SOCl₂)

    Reduction: Tin and hydrochloric acid, sodium and ethanol

    Substitution: Alkyl chlorides

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further modified for specific applications .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid stands out due to its methoxy and carboxylic acid functional groups, which enhance its solubility and reactivity. These features make it a valuable scaffold for designing inhibitors of immune checkpoint pathways, offering a distinct advantage over other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-4,10,12H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMAPUCPGTICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(NC2)C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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